FX1 is a small-molecule inhibitor specifically designed to target the BTB domain of the BCL6 protein. [, , , , ] This interaction disruption inhibits the protein's function, making FX1 a valuable tool in studying BCL6-related pathways and diseases. [, , , , , , , ] FX1 exhibits higher affinity for BCL6 than its natural corepressor ligands, contributing to its potency. []
FX1 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about FX1 may not be widely documented in the literature, it is essential to consider its classification, sources, and relevance in scientific research.
FX1 is classified as a synthetic organic compound. It is derived from specific chemical precursors through various synthesis methods. The exact natural or synthetic sources of FX1 are not well-documented, indicating that it may primarily be produced in laboratory settings for research purposes.
The synthesis of FX1 typically involves multi-step organic reactions, which may include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of FX1 after synthesis.
Structural data can typically be obtained through spectroscopic methods. For instance:
FX1 may participate in various chemical reactions, including:
Understanding the reactivity of FX1 involves studying its mechanism of action during these reactions. Kinetic studies can provide insights into reaction rates and pathways.
The mechanism of action for FX1 would depend on its chemical structure and functional groups. Generally, this could involve:
Mechanistic studies often rely on biochemical assays to elucidate how FX1 affects cellular processes. This could include enzyme activity assays or cellular viability tests.
The physical properties of FX1 might include:
Chemical properties could encompass:
Relevant analyses might involve thermal analysis techniques like differential scanning calorimetry or thermogravimetric analysis.
FX1 has potential applications in several scientific fields:
FX1 is a rationally designed small-molecule inhibitor targeting the BTB (bric-à-brac) domain of B-cell lymphoma 6 (BCL6). Its chemical scaffold evolved from the first-generation inhibitor 79-6 (IC₅₀ ~200 μM) through SILCS (Site Identification by Ligand Competitive Saturation), a computational method that maps 3D probability distributions of functional groups on protein surfaces. Key structural modifications include:
Pharmacophore modeling revealed that FX1's indolin-2-one ring overlaps with aromatic FragMaps, while its carboxylate group aligns with negative acceptor sites (Figure 1B in [1]). Monte Carlo-SILCS docking predicted a ligand grid free energy (LGFE) score of −45.2 kcal/mol, indicating superior binding compared to predecessors [1].
Microscale thermophoresis (MST) assays quantified FX1's dissociation constant (KD) at 1.5 ± 0.3 μM for the BCL6 BTB domain—10-fold lower than the endogenous corepressor SMRT (KD 30 ± 3 μM) and 20-fold lower than 79-6 [1] [9]. Selectivity profiling demonstrated:
Table 1: Binding Affinity of FX1 vs. Comparative Ligands
Ligand | KD (μM) | Specificity for BCL6 |
---|---|---|
FX1 | 1.5 ± 0.3 | High |
SMRT (corepressor) | 30 ± 3 | Endogenous |
79-6 (1st-gen inhibitor) | 200 | Moderate |
BCL6 maintains oncogenic activity by recruiting SMRT, NCOR, and BCOR corepressors via its lateral groove. FX1 binds this groove with higher affinity than endogenous ligands, competitively displacing corepressors and dismantling the repression complex. This disrupts:
FX1-mediated BCL6 inhibition reactivates genes silenced in lymphomagenesis:
Table 2: Key Genes Reactivated by FX1 in Lymphoma Models
Gene | Function | Fold Change (Post-FX1) |
---|---|---|
TP53 | Cell cycle arrest, apoptosis | 8.5↑ |
PRDM1 | Terminal B-cell differentiation | 6.2↑ |
CDKN1A | Cyclin-dependent kinase inhibitor | 4.7↑ |
FX1 exhibited potent antiproliferative effects in DLBCL subtypes:
Subcutaneous xenografts using ABC-DLBCL cells (OCI-Ly10) showed:
Table 3: FX1 Efficacy in Xenograft Models
Model Type | Treatment | Tumor Regression | Key Findings |
---|---|---|---|
ABC-DLBCL (OCI-Ly10) | FX1 monotherapy | 60% volume reduction | Reactivation of BCL6 targets |
MYC/BCL6 DHL (PDX) | FX1 + volasertib | 90% growth inhibition | Synergistic caspase activation |
Colitis-associated* | FX1 (25 mg/kg) | Colon length restored | Reduced macrophage infiltration [8] |
*Dextran sulfate sodium (DSS)-induced murine colitis model.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7